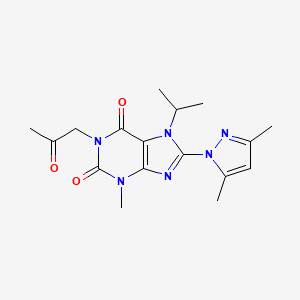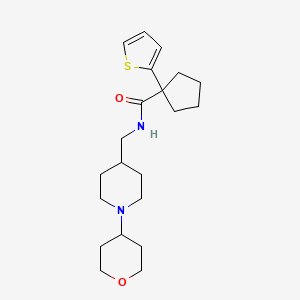
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H32N2O2S and its molecular weight is 376.56. The purity is usually 95%.
BenchChem offers high-quality N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Conformational Analysis
The research into the molecular interaction of related compounds with cannabinoid receptors provides insights into the steric and electrostatic requirements for binding to these receptors. For instance, the study by Shim et al. (2002) on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), demonstrates its potent and selective antagonism for the CB1 cannabinoid receptor. The study's conformational analysis using the AM1 molecular orbital method and the development of unified pharmacophore models highlight the compound's interaction with the receptor and suggest a significant contribution of the C5 aromatic ring to its antagonist activity (Shim et al., 2002).
Structure-Activity Relationships (SAR)
Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives, including a similar compound, SR141716A, as cannabinoid receptor antagonists. Their work delineated the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, providing a foundation for the development of more selective and potent cannabinoid receptor ligands (Lan et al., 1999).
Heterocyclic Synthesis
The versatility of N-containing heterocycles in drug design and development is highlighted by the synthesis of novel derivatives incorporating a (thio)pyrimidine moiety, as reported by Ho and Suen (2013). Their work underscores the potential of such compounds in the synthesis of heterocyclic compounds with possible therapeutic applications (Ho & Suen, 2013).
Radioiodinated Ligands for Imaging
The preparation and evaluation of iodine-123 labeled AM251, a cannabinoid receptor antagonist, by Lan et al. (1996), exemplify the application of these compounds in developing radioligands for brain imaging studies. Such compounds can be used in single-photon emission computed tomography (SPECT) to characterize brain cannabinoid CB1 receptor binding in vivo (Lan et al., 1996).
Antidepressant Drug Development
Research into [(aryl)(aryloxy)methyl]piperidine derivatives demonstrates their potential as antidepressant drugs with high affinity for serotonin and norepinephrine transporters. The study by Orjales et al. (2003) on the synthesis and binding studies of new derivatives as potential antidepressant drugs provides valuable insights into their bioactivity and therapeutic potential (Orjales et al., 2003).
Eigenschaften
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S/c24-20(21(9-1-2-10-21)19-4-3-15-26-19)22-16-17-5-11-23(12-6-17)18-7-13-25-14-8-18/h3-4,15,17-18H,1-2,5-14,16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZJCPKIEHLTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B2989993.png)
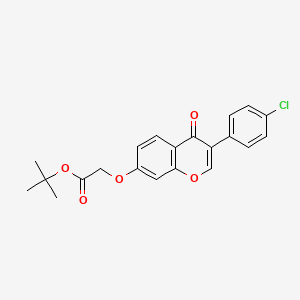
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2989997.png)
![2-Chloro-N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]propanamide](/img/structure/B2990001.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
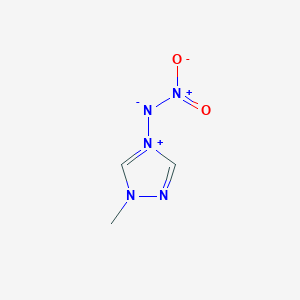

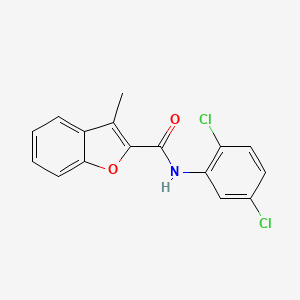
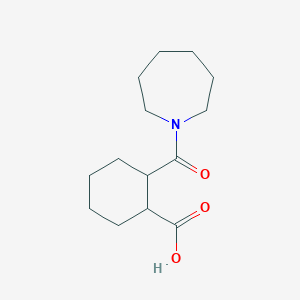
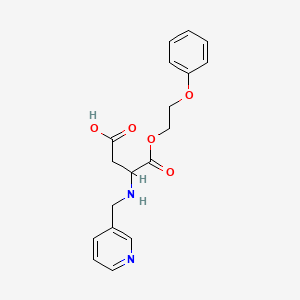
![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2990012.png)
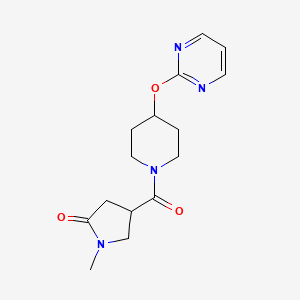
![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990014.png)
